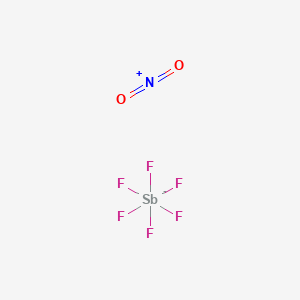

Nitronium hexafluoroantimonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nitronium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.NO2.Sb/c;;;;;;2-1-3;/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNJLTRMKNMFSW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)=O.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NO2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672878 | |

| Record name | Dioxoammonium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.756 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17856-92-7 | |

| Record name | Dioxoammonium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitronium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Nitronium Hexafluoroantimonate (NO₂SbF₆)

Foreword: The Power of the Nitronium Ion

In the realm of electrophilic reactions, the nitronium ion (NO₂⁺) stands as a uniquely potent reagent, driving the formation of nitro-aromatic and nitro-aliphatic compounds that are foundational to pharmaceuticals, explosives, and specialty polymers. While traditionally generated in situ using mixed acids like nitric and sulfuric acid, the isolation of stable nitronium salts offers unparalleled advantages in terms of reactivity, selectivity, and reaction control under anhydrous conditions.[1][2] Among these, Nitronium Hexafluoroantimonate (NO₂SbF₆) is one of the most powerful, owing to the extreme stability and low nucleophilicity of the hexafluoroantimonate (SbF₆⁻) counter-ion.[3]

This guide provides a detailed exploration of the synthesis and characterization of NO₂SbF₆, moving beyond a simple recitation of steps to elucidate the underlying chemical principles. It is designed for researchers and professionals who require not only a robust protocol but also a deep understanding of the causality behind each experimental choice, ensuring both safety and success in the laboratory.

Part 1: The Synthesis of this compound

Mechanistic Rationale: A Symphony of Acidity and Stability

The synthesis of NO₂SbF₆ is fundamentally an acid-base reaction, albeit one involving superacids. The overall transformation can be summarized as:

HNO₃ + HF + SbF₅ → NO₂⁺SbF₆⁻ + H₂O

However, this simple equation belies the nuanced interplay of the reagents. The process hinges on two key events: the generation of the nitronium ion and the formation of the non-coordinating hexafluoroantimonate anion.

-

Generation of the Nitronium Ion (NO₂⁺): Nitric acid, when dissolved in a superacidic medium like hydrogen fluoride (HF), acts as a base. It is protonated to form the H₂NO₃⁺ cation, which is unstable and readily eliminates a molecule of water to yield the linear and highly electrophilic nitronium ion, NO₂⁺.[1] The removal of water is critical, as the nitronium ion is readily hydrolyzed.[3]

-

Formation of the Hexafluoroantimonate Anion (SbF₆⁻): Antimony pentafluoride (SbF₅) is an exceptionally strong Lewis acid. In the presence of fluoride ions (provided by the HF solvent), it readily accepts a fluoride to form the highly stable, octahedral SbF₆⁻ anion. The stability and non-nucleophilic nature of this anion are paramount; it prevents any covalent interaction with the NO₂⁺ cation, allowing the nitronium ion to exist as a "free" and highly reactive species.

The choice of anhydrous hydrogen fluoride as the solvent is strategic. It is not merely a solvent but an active participant, serving as the proton source and the fluoride source, and its highly polar, low-nucleophilicity nature stabilizes the ionic products.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, from initial reagent preparation to the isolation of the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for preparing nitronium salts and requires extensive experience in handling hazardous materials.[4][5][6] All operations must be performed in a certified chemical fume hood.

Materials:

-

Anhydrous Hydrogen Fluoride (HF)

-

Fuming Nitric Acid (≥99%)

-

Antimony Pentafluoride (SbF₅)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

A 250 mL Teflon or polyethylene flask equipped with a magnetic stirrer, a gas inlet, and a pressure-equalizing dropping funnel.

Procedure:

-

Reactor Setup: Assemble the reactor system in a fume hood. Ensure all components are scrupulously dried to prevent violent reactions with the reagents. Purge the entire system with dry nitrogen gas.

-

Reagent Preparation: Cool the reactor to -20°C using a cryobath.

-

Reaction Initiation:

-

Carefully condense 50 mL (approx. 2.5 mol) of anhydrous HF into the reaction flask.

-

Slowly add 12.6 g (0.2 mol) of fuming nitric acid to the stirred HF. Maintain the temperature below 0°C during this addition.

-

-

Formation of the Salt:

-

Slowly introduce 43.5 g (0.2 mol) of antimony pentafluoride (SbF₅) to the nitric acid/HF solution via the dropping funnel over a period of 1 hour.

-

A significant exotherm will be observed; maintain the reaction temperature between -15°C and 0°C.[6]

-

As the SbF₅ is added, a white solid of this compound will precipitate from the solution.[4][5]

-

-

Product Isolation:

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

-

Isolate the precipitated solid by filtration under an inert atmosphere using a Teflon filtration apparatus.

-

-

Purification:

-

Wash the collected white solid twice with 20 mL portions of cold, anhydrous dichloromethane to remove any residual HF or unreacted starting materials.[7]

-

Transfer the washed solid to a clean, dry flask.

-

-

Drying: Dry the product under high vacuum for several hours to remove all volatile solvents. The result is a fine, white, highly hygroscopic crystalline powder.[7][8]

Part 2: Characterization and Validation

Confirming the identity and purity of NO₂SbF₆ is essential. A multi-technique approach provides a self-validating system, where each analysis corroborates the others.

Physical and Chemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 17856-92-7 | [9][10][11] |

| Molecular Formula | NO₂SbF₆ | [9] |

| Molecular Weight | 281.76 g/mol | [10] |

| Appearance | White crystalline powder | [8] |

| Key Characteristics | Highly hygroscopic; reacts violently with water. | [3][12] |

| Storage | Store under inert gas at 2-8°C. | [8] |

Spectroscopic and Structural Characterization

The primary goal of characterization is to provide unambiguous evidence for the presence of the linear NO₂⁺ cation and the octahedral SbF₆⁻ anion.

Vibrational spectroscopy is the most direct method for identifying the constituent ions. The selection rules for Raman and Infrared (IR) spectroscopy are complementary and provide a complete picture of the vibrational modes.

-

Nitronium (NO₂⁺): As a linear, symmetric molecule (D∞h point group), the symmetric stretch (ν₁) is Raman active but IR inactive. The asymmetric stretch (ν₃) and bending mode (ν₂) are IR active.

-

Hexafluoroantimonate (SbF₆⁻): As a highly symmetric octahedral ion (Oh point group), it has characteristic vibrational modes that are well-documented.

| Ion | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |

| NO₂⁺ | Symmetric Stretch (ν₁) | ~1400 | Raman |

| NO₂⁺ | Asymmetric Stretch (ν₃) | ~2360 | IR |

| SbF₆⁻ | Symmetric Stretch (A₁g) | ~665 | Raman |

| SbF₆⁻ | Asymmetric Stretch (F₁u) | ~650-670 | IR |

Note: Exact frequencies can vary slightly based on crystal packing and sample preparation.

Single-crystal X-ray diffraction is the definitive technique for structural elucidation.[13][14] It provides precise information on bond lengths, bond angles, and the crystal lattice arrangement, confirming the ionic nature of the compound and the distinct geometries of the NO₂⁺ cation and SbF₆⁻ anion. This method would definitively show the O–N–O bond angle of ~180° and the octahedral coordination of fluorine atoms around the central antimony atom.

Characterization Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized material.

Caption: A multi-technique workflow for the validation of NO₂SbF₆.

Part 3: Critical Safety and Handling Protocols

This compound and its synthetic precursors are extremely hazardous. Strict adherence to safety protocols is not optional; it is a prerequisite for undertaking this work.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[12]

-

Ventilation: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive dust or vapors.[15]

-

Anhydrous Conditions: This compound reacts violently and exothermically with water, releasing corrosive fumes.[12][16] All glassware and equipment must be scrupulously dried, and the material should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Hazards:

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Causes severe burns that may not be immediately painful. Specialized first aid (calcium gluconate gel) must be readily available.

-

Antimony Pentafluoride (SbF₅): A powerful Lewis acid and oxidizing agent. Highly corrosive and reacts violently with water.

-

Fuming Nitric Acid: A strong oxidizing agent and highly corrosive.

-

-

Spill Management: In case of a spill, evacuate the area. Use a dry absorbent material (like sand or vermiculite) to contain the spill. Do NOT use water.[15] Neutralize residues carefully under expert supervision.

-

Disposal: Waste is classified as hazardous and must be disposed of according to institutional and local regulations.[17]

Part 4: Applications in Advanced Synthesis

The primary application of NO₂SbF₆ is as a superior nitrating agent in organic synthesis.[3] Its high reactivity allows for the nitration of deactivated aromatic rings and other challenging substrates where standard mixed-acid conditions fail. The anhydrous, non-acidic (in the Brønsted sense) conditions possible with this salt can prevent side reactions and improve yields for sensitive substrates.

References

-

Kuhn, S. J. (1967). Nitronium and nitrosonium salts. III. Preparation of nitronium and nitrosonium salts by the interaction of nitryl and nitrosyl chloride with anhydrous HF and Lewis acid fluorides. Canadian Journal of Chemistry, 45(24), 3207-3209. [Link]

- Olah, G. A. (1966). Method for the preparation of nitronium salts. U.S.

-

Kuhn, S. J., & Olah, G. A. (1961). NITRONIUM SALTS: I. NEW METHODS FOR THE PREPARATION OF NO2+BF4−, NO2+PF6−, NO2+ASF6−1. Canadian Journal of Chemistry, 39(4), 775-782. [Link]

- Olah, G. A. (1969). Method for the preparation of high purity nitronium salts. U.S.

-

Unacademy. (n.d.). Formation Of Nitrosonium Ion. [Link]

-

Toxin and Toxin Target Database (T3DB). (n.d.). This compound(V) (T3D1875). [Link]

-

Sciencemadness Wiki. (2022, August 17). Nitronium. [Link]

-

Wikipedia. (n.d.). Sulfuric acid. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). Nitrosonium. [Link]

-

Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of γ-amino acids. Tetrahedron: Asymmetry, 18(1), 3-99. [Link]

-

Neogi, S., & Bej, A. (2019). Reactive nitrogen species: Nitrosonium ions in organic synthesis. Asian Journal of Organic Chemistry, 8(4), 452-473. [Link]

-

Torssell, K. B. G. (1997). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley-VCH. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2022, August 28). X-ray Crystallography. [Link]

-

The Protein Crystallography Blog. (2021, September 26). Understanding x-ray crystallography structures. [Link]

Sources

- 1. A simple note on Formation of Nitrosonium Ion [unacademy.com]

- 2. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 3. Nitronium - Sciencemadness Wiki [sciencemadness.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. US3403987A - Method for the preparation of nitronium salts - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. US3431087A - Method for the preparation of high purity nitronium salts - Google Patents [patents.google.com]

- 8. This compound|lookchem [lookchem.com]

- 9. strem.com [strem.com]

- 10. scbt.com [scbt.com]

- 11. 17856-92-7 Cas No. | this compound(V) | Apollo [store.apolloscientific.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. Nitrosonium - Wikipedia [en.wikipedia.org]

- 17. fishersci.no [fishersci.no]

The Crystalline Architecture of a Potent Nitrating Agent: A Technical Guide to Nitronium Hexafluoroantimonate

Abstract

Nitronium hexafluoroantimonate (NO₂SbF₆) stands as a formidable reagent in synthetic chemistry, prized for its exceptional electrophilicity and its role as a powerful nitrating agent.[1] Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials hinges on the controlled delivery of the nitronium cation (NO₂⁺).[1] Understanding the solid-state structure of this ionic compound is paramount for researchers and drug development professionals seeking to harness its reactivity and ensure its safe handling. This in-depth technical guide provides a comprehensive examination of the crystal structure of this compound, elucidated by single-crystal X-ray diffraction. We will delve into the precise crystallographic parameters, the underlying experimental methodology, and a validated protocol for its synthesis, offering field-proven insights into the causality behind these experimental choices.

Introduction: The Significance of Solid-State Structure in a Super-Electrophile

The nitronium ion (NO₂⁺) is a highly reactive electrophile, typically generated in situ by the strong acid dehydration of nitric acid.[2] The isolation of stable, solid nitronium salts, such as this compound, represents a significant advancement, providing a more controlled and often more potent source of the nitrating species.[1] The choice of the hexafluoroantimonate (SbF₆⁻) anion is critical; its low nucleophilicity and large size contribute to the stability of the resulting salt.[3]

The crystalline arrangement of the NO₂⁺ cations and SbF₆⁻ anions dictates the material's bulk properties, including its stability, hygroscopicity, and solubility—factors that directly impact its handling, storage, and reactivity in synthetic applications.[4][5] This guide moves beyond a simple recitation of data to provide a foundational understanding of the compound's three-dimensional architecture, offering a crucial perspective for scientists working in organic synthesis, materials science, and drug development.

The Crystal Structure of this compound (NO₂SbF₆)

The definitive crystal structure of this compound was determined by Zoran Mazej and Evgeny Goreshnik in 2015 through single-crystal X-ray diffraction analysis.[6][7] Their work revealed an ordered, tightly packed ionic lattice.

Crystallographic Data

The crystallographic parameters summarized below provide a quantitative fingerprint of the NO₂SbF₆ structure. This data is essential for material characterization, phase identification via powder X-ray diffraction, and computational modeling.

| Parameter | Value | Source |

| Formula | NO₂SbF₆ | [7] |

| Molecular Weight | 281.76 g/mol | [4] |

| Crystal System | Orthorhombic | [6][7] |

| Space Group | Cmmm (No. 65) | [7] |

| Lattice Parameters (at 150 K) | a = 6.8119(7) Åb = 7.3517(7) Åc = 5.5665(5) Å | [6][7] |

| Unit Cell Volume (V) | 278.77(5) ų | [7] |

| Formula Units per Cell (Z) | 2 | [7] |

| Appearance | White crystalline powder | [5] |

Structural Analysis and Ionic Packing

The orthorhombic crystal system indicates a unit cell with three unequal axes at 90-degree angles. Within this framework, the linear nitronium cations (NO₂⁺) and the octahedral hexafluoroantimonate anions (SbF₆⁻) are arranged in a highly ordered fashion. The N-O bond length in the nitronium cation was determined to be 1.111(8) Å, consistent with the expected double-bond character in this linear ion.[8] The packing of these ions is distinct from that of other nitronium salts like nitronium hexafluoroarsenate (NO₂AsF₆), highlighting the subtle but significant influence of the anion size and shape on the overall crystal lattice.[7]

The structure is a classic example of an ionic salt, where electrostatic forces between the positively charged nitronium ions and the negatively charged hexafluoroantimonate ions are the primary cohesive forces holding the crystal together.

Caption: Ionic interactions within the NO₂SbF₆ crystal lattice.

Experimental Determination: Single-Crystal X-ray Diffraction

The elucidation of the crystal structure of this compound is a testament to the power of single-crystal X-ray diffraction (SCXRD).[7] This non-destructive technique provides precise information about the three-dimensional arrangement of atoms within a crystal.[8]

The Causality Behind SCXRD

The choice of SCXRD is mandated by the need for atomic-level resolution. Unlike powder XRD, which is excellent for phase identification in bulk materials, only SCXRD can provide the detailed data required to solve a previously unknown crystal structure, including atomic coordinates, bond lengths, and bond angles.[8][9] The quality of the resulting structural model is directly proportional to the quality of the single crystal used.[10]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via SCXRD follows a well-defined, self-validating workflow.

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

-

Crystal Growth and Selection: High-quality single crystals of NO₂SbF₆ are grown, typically through slow evaporation of a solvent or slow cooling of a saturated solution.[10] A suitable crystal (ideally 0.1-0.25 mm in size, free of cracks and defects) is selected under a microscope.[10]

-

Mounting and Data Collection: The selected crystal is mounted on a goniometer head and placed within the X-ray diffractometer. Due to the hygroscopic nature of the compound, this process is performed under anhydrous conditions, and data collection is conducted at low temperatures (e.g., 150 K) to minimize thermal vibrations and potential degradation.[4][7] The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded on a detector.[8]

-

Data Processing: The raw diffraction data is processed to correct for experimental factors. The intensities and positions of the diffraction spots are indexed to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map and an atomic model. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit, ultimately yielding the final, validated crystal structure.

Synthesis of Crystalline this compound

The synthesis of nitronium salts requires strictly anhydrous conditions due to their high moisture sensitivity.[4] The following protocol is based on established methods for preparing high-purity nitronium salts suitable for crystallographic studies. The causality for using anhydrous hydrogen fluoride (aHF) as a solvent stems from its ability to dissolve the reactants and support the formation of the ionic salt while being a poor nucleophile itself, thus preventing side reactions.[7]

Protocol: Synthesis of NO₂SbF₆

Safety Precaution: This synthesis involves highly corrosive and toxic reagents, including anhydrous hydrogen fluoride. It must be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

-

Apparatus: All reactions should be conducted in a dry FEP (fluorinated ethylene propylene) or PFA (perfluoroalkoxy alkane) reaction vessel equipped with a magnetic stirrer.

-

Reactant Preparation:

-

Antimony(V) fluoride (SbF₅) is used as received or freshly distilled under an inert atmosphere.

-

Anhydrous hydrogen fluoride (aHF) is condensed into the reaction vessel at low temperature (e.g., -78 °C, dry ice/acetone bath).

-

Nitryl fluoride (NO₂F) or a suitable precursor is prepared separately.

-

-

Reaction:

-

Cool the reaction vessel containing aHF to -78 °C.

-

Slowly add a stoichiometric amount of SbF₅ to the stirred aHF.

-

Bubble gaseous NO₂F through the solution, or add a solution of NO₂F in aHF. The reaction is an acid-base reaction where the Lewis acid SbF₅ accepts a fluoride ion from NO₂F: NO₂F + SbF₅ → NO₂⁺SbF₆⁻

-

-

Crystallization and Isolation:

-

Once the addition is complete, the reaction mixture is allowed to warm slowly to room temperature.

-

The solvent (aHF) is slowly evaporated under a gentle stream of dry nitrogen gas.

-

The resulting white crystalline solid of this compound is isolated.

-

-

Handling and Storage: The product is extremely hygroscopic and must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox).[4] It should be stored at refrigerated temperatures (2-8°C).[4]

Conclusion and Future Outlook

The well-defined orthorhombic crystal structure of this compound provides the foundational knowledge for its application in advanced chemical synthesis. The data presented herein, obtained through meticulous single-crystal X-ray diffraction studies, offers a precise map of the ionic arrangement, which governs the compound's reactivity and physical properties. For researchers in drug development and materials science, this structural insight is invaluable for designing new synthetic routes, understanding reaction mechanisms, and ensuring the safe and effective use of this powerful nitrating agent. Future research may focus on co-crystallization studies or high-pressure diffraction experiments to further probe the structure-property relationships of this and related super-electrophilic salts.

References

-

Chem-Impex. This compound. [Link]

-

Olah, G. A. Nobel Lecture. [Link]

-

Mazej, Z., & Goreshnik, E. A. (2022). Incommensurately Modulated Crystal Structures of [XeF5][As1-xSbxF6] (x ≈ 0.5 and 0.7). Inorganic Chemistry, 61(18), 7048–7056. [Link]

-

Wikipedia. Nitronium ion. [Link]

-

Mazej, Z., & Goreshnik, E. A. (2015). Single-crystal structure determination of NO2SbF6, XeF5SbF6 and XeF5Sb2F11. Journal of Fluorine Chemistry, 175, 47-50. [Link]

-

LookChem. This compound. [Link]

-

Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

University of Maryland, Department of Chemistry and Biochemistry. X-ray Crystallography. [Link]

-

Wikipedia. Sulfuric acid. [Link]

Sources

- 1. Single-crystal structure determination of NO2SbF6, XeF5SbF6 and XeF5Sb2F11 | Semantic Scholar [semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. Crystal Structures of Xenon(VI) Salts: XeF5Ni(AsF6)3, XeF5AF6 (A = Nb, Ta, Ru, Rh, Ir, Pt, Au), and XeF5A2F11 (A = Nb, Ta) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noble-Gas Chemistry More than Half a Century after the First Report of the Noble-Gas Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. zh.mindat.org [zh.mindat.org]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

An In-Depth Technical Guide to the Spectroscopic Properties of Nitronium Hexafluoroantimonate (NO₂SbF₆)

Executive Summary

Nitronium hexafluoroantimonate (NO₂SbF₆) is a powerful nitrating agent and a fascinating ionic compound composed of a linear nitronium cation (NO₂⁺) and a highly symmetric octahedral hexafluoroantimonate anion (SbF₆⁻). A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis, materials science, and analytical chemistry. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize NO₂SbF₆, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings, present detailed experimental protocols, and interpret the resulting spectral data, offering field-proven insights into the causality behind experimental choices and data interpretation.

Introduction: The Compound and Its Significance

This compound is a white crystalline solid that is highly reactive and sensitive to moisture. Its utility stems from the electrophilic nature of the nitronium cation, making it a potent reagent for the nitration of organic substrates, often under milder conditions than traditional mixed-acid methods. The hexafluoroantimonate anion is a weakly coordinating anion, which enhances the reactivity of the NO₂⁺ cation.

Spectroscopic characterization is not merely a quality control step; it is fundamental to:

-

Confirming Identity and Purity: Verifying the presence of both the NO₂⁺ cation and SbF₆⁻ anion and detecting potential impurities or hydrolysis products.

-

Understanding Structure and Bonding: Probing the distinct vibrational and electronic environments of the linear cation and the octahedral anion.

-

Monitoring Reactions: Tracking the consumption of the nitronium ion in real-time during synthetic procedures.

This guide will focus on the most powerful and accessible spectroscopic methods for achieving these objectives.

Molecular Structure and Symmetry Considerations

The spectroscopic properties of NO₂SbF₆ are best understood by considering its constituent ions separately. The compound's solid-state structure consists of discrete NO₂⁺ and SbF₆⁻ ions.

-

Nitronium Cation (NO₂⁺): This ion is isoelectronic with carbon dioxide (CO₂) and possesses a linear, symmetric structure (D∞h point group). This high symmetry dictates strict selection rules for its vibrational modes.

-

Hexafluoroantimonate Anion (SbF₆⁻): This anion has a classic octahedral geometry (Oh point group), also a high-symmetry structure with specific, predictable vibrational modes.

The overall spectrum of NO₂SbF₆ is a superposition of the spectra of these two non-interacting ions.

Caption: Ionic composition and point group symmetries of NO₂SbF₆.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is arguably the most powerful tool for the routine characterization of NO₂SbF₆.[1][2] The selection rules for these techniques are often complementary. For a molecule with a center of symmetry, a vibrational mode cannot be both IR and Raman active (Rule of Mutual Exclusion).

Spectroscopic Signature of the Nitronium Cation (NO₂⁺)

The linear D∞h structure of NO₂⁺ has 3N-5 = 4 vibrational modes.

-

Symmetric Stretch (ν₁): This mode is Raman active but IR inactive. Its detection in the Raman spectrum is a definitive fingerprint of the NO₂⁺ ion.

-

Asymmetric Stretch (ν₃): This mode is IR active but Raman inactive.

-

Bending (ν₂): This is a doubly degenerate mode that is IR active but Raman inactive.

| Vibrational Mode | Symmetry | Activity | Approximate Frequency (cm⁻¹) | Description |

| ν₁ (Symmetric Stretch) | Σg⁺ | Raman Active | ~1400 | Symmetric stretching of N-O bonds |

| ν₂ (Bending) | Πu | IR Active | ~640 | O-N-O bending motion |

| ν₃ (Asymmetric Stretch) | Σu⁺ | IR Active | ~2360 | Asymmetric stretching of N-O bonds |

Table 1: Characteristic Vibrational Modes of the NO₂⁺ Cation.

Spectroscopic Signature of the Hexafluoroantimonate Anion (SbF₆⁻)

The octahedral (Oh) SbF₆⁻ anion has 3N-6 = 15 vibrational modes, but due to high symmetry, only a few are spectroscopically active and non-degenerate.

| Vibrational Mode | Symmetry | Activity | Approximate Frequency (cm⁻¹) | Description |

| ν₁ (Symmetric Stretch) | A₁g | Raman Active | ~650 | Symmetric "breathing" of the F atoms |

| ν₂ (Asymmetric Stretch) | E g | Raman Active | ~570 | Asymmetric stretching of Sb-F bonds |

| ν₃ (Asymmetric Stretch) | F₁u | IR Active | ~660 | Asymmetric stretching of Sb-F bonds |

| ν₄ (Bending) | F₁u | IR Active | ~360 | F-Sb-F bending motion |

| ν₅ (Bending) | F₂g | Raman Active | ~280 | F-Sb-F bending motion |

Table 2: Characteristic Vibrational Modes of the SbF₆⁻ Anion.[3]

Interpreting the Full Spectrum

The combined IR spectrum of NO₂SbF₆ will prominently feature the intense asymmetric stretches of both the cation (ν₃ at ~2360 cm⁻¹) and the anion (ν₃ at ~660 cm⁻¹), along with the cation's bending mode (ν₂ at ~640 cm⁻¹). The Raman spectrum will be dominated by the intense symmetric stretches of the cation (ν₁ at ~1400 cm⁻¹) and the anion (ν₁ at ~650 cm⁻¹), providing unambiguous confirmation of the compound's identity.[3]

Experimental Protocol: Vibrational Spectroscopy

Causality: NO₂SbF₆ is highly hygroscopic. All sample preparation must be conducted in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis, which would lead to the appearance of bands from nitric acid and other byproducts.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Environment: Transfer the FT-IR spectrometer's attenuated total reflectance (ATR) accessory into a nitrogen-filled glovebox.

-

Sample Preparation: Place a small, representative amount (a few milligrams) of the white crystalline NO₂SbF₆ powder directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal.

-

Collect a background spectrum of the empty, clean ATR crystal first.

-

Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

B. Raman Spectroscopy

-

Sample Holder: Place a small amount of the sample into a glass NMR tube or on a glass microscope slide inside the glovebox. Seal the NMR tube or container to protect the sample from atmospheric moisture during transfer to the spectrometer.

-

Instrument Setup:

-

Place the sealed sample in the spectrometer's sample holder.

-

Laser Choice: A 785 nm laser is often preferred. This near-infrared wavelength minimizes the risk of fluorescence, which can obscure the weaker Raman signal, a common issue with highly pure, white crystalline samples.

-

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the spectrum over a range of approximately 100-3000 cm⁻¹.

-

Use a low laser power (e.g., <50 mW) initially to avoid sample degradation. The acquisition time may range from a few seconds to several minutes, depending on the sample's scattering efficiency and the detector's sensitivity.

-

-

Data Processing: Perform a baseline correction to remove any residual fluorescence background and normalize the spectrum for presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei.[4] For NO₂SbF₆, ¹⁹F and ¹⁴N NMR are the most relevant techniques.

¹⁹F NMR Spectroscopy

This is the most straightforward NMR technique for characterizing the SbF₆⁻ anion.

-

Expected Spectrum: In solution, the six fluorine atoms are chemically and magnetically equivalent, resulting in a single, sharp resonance. The chemical shift is typically observed around -120 ppm relative to CFCl₃.[5]

-

Causality: The observation of a single sharp peak confirms the high symmetry of the anion in solution and the absence of significant cation-anion interactions that would differentiate the fluorine environments.[3] In the solid state, this peak may be significantly broadened.[5]

¹⁴N and ¹⁵N NMR Spectroscopy

Characterizing the NO₂⁺ cation by nitrogen NMR is more challenging but provides direct evidence.

-

¹⁴N NMR: Nitrogen-14 is a quadrupolar nucleus (I=1), which leads to very broad signals for nitrogen atoms in asymmetric electronic environments. However, the highly symmetric, linear environment of the nitronium ion results in a relatively sharp signal compared to other nitrogen species, making it observable.[4]

-

¹⁵N NMR: Nitrogen-15 (I=1/2) yields sharp lines but suffers from very low natural abundance (0.37%), making it an insensitive nucleus.[4] Isotopic enrichment or advanced techniques like ¹H-¹⁵N heteronuclear correlation are often required, though less applicable here due to the lack of protons.

-

Chemical Shift: The ¹⁴N chemical shift for the nitronium ion is highly deshielded due to the positive charge and bonding environment, appearing significantly downfield (at a higher frequency) compared to standards like liquid ammonia or nitromethane.[6][7]

| Nucleus | Spin (I) | Natural Abundance (%) | Key Characteristics for NO₂SbF₆ |

| ¹⁹F | 1/2 | 100 | High sensitivity, sharp singlet for SbF₆⁻ |

| ¹⁴N | 1 | 99.63 | Quadrupolar, but relatively sharp signal for symmetric NO₂⁺ |

| ¹⁵N | 1/2 | 0.37 | Low sensitivity, sharp signal, requires long acquisition times |

| ¹²¹Sb | 5/2 | 57.3 | Quadrupolar, very broad signal, difficult to observe |

| ¹²³Sb | 7/2 | 42.7 | Quadrupolar, very broad signal, difficult to observe |

Table 3: NMR-Active Nuclei in NO₂SbF₆.

Experimental Protocol: NMR Spectroscopy

Causality: The choice of solvent is critical. It must be anhydrous and non-reactive towards the powerful electrophilic and oxidizing nature of NO₂SbF₆. Acetonitrile (CD₃CN) is a common choice for salts with non-coordinating anions.[8] All sample preparation must be done in an inert atmosphere.

-

Environment: Work within a nitrogen-filled glovebox.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of NO₂SbF₆ directly into an NMR tube.

-

Add ~0.6 mL of a suitable anhydrous deuterated solvent (e.g., CD₃CN).

-

Cap the NMR tube securely. If necessary, seal the cap with paraffin film to provide an extra barrier against atmospheric moisture.

-

-

Instrument Setup (¹⁹F NMR):

-

Insert the sample into the NMR spectrometer.

-

Tune and match the ¹⁹F channel on the probe.

-

Acquire the spectrum using a standard single-pulse experiment. A relatively short relaxation delay (e.g., 1-2 seconds) can be used due to the efficient relaxation of ¹⁹F.

-

-

Instrument Setup (¹⁴N NMR):

-

Tune and match the ¹⁴N channel. This can be more challenging due to the broad nature of the resonance.

-

Use a wide spectral width to ensure the downfield resonance is captured.

-

Acquire the spectrum using a single-pulse experiment. A larger number of scans will be required compared to ¹⁹F NMR to achieve a good signal-to-noise ratio.

-

Caption: Workflow for the spectroscopic characterization of NO₂SbF₆.

Conclusion

The spectroscopic characterization of this compound is a clear and illustrative example of applying fundamental principles to an important chemical reagent. Vibrational spectroscopy (IR and Raman) offers a rapid and definitive method for confirming the compound's ionic constitution, leveraging the distinct and complementary signatures of the linear NO₂⁺ cation and the octahedral SbF₆⁻ anion. Concurrently, ¹⁹F NMR provides an unambiguous confirmation of the anion's structure in solution. While more challenging, ¹⁴N NMR offers direct insight into the unique electronic environment of the nitronium cation. By employing the protocols and interpretive frameworks detailed in this guide, researchers can confidently verify the identity and purity of NO₂SbF₆, ensuring the integrity of their subsequent synthetic applications.

References

-

Hexafluoroantimony (V) salts of the cationic Ti(IV) fluoride non metallocene complexes [TiF3(MeCN)3]. HAL Open Science. [Link]

-

Supporting Information - Activation of Lewis acid catalyst in the presence of an organic salt containing non-coordinating anion. The Royal Society of Chemistry. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Christe, K. O., et al. Structure and vibrational spectra of oxonium hexafluoroarsenates(V) and -antimonates(V). Inorganic Chemistry. [Link]

-

Nitrogen NMR. University of Ottawa. [Link]

-

Schmidt, B., Brown, L. C., & Williams, D. Chemical shifts of N14 in the NMR spectra of nitrates, nitrites, and nitro-compounds. Journal of Molecular Spectroscopy. [Link]

-

Experimental Vibrational Frequencies. NIST Computational Chemistry Comparison and Benchmark Database. [Link]

-

Kuznetsov, A. Y., et al. Pressure variation of the vibrational frequencies obtained on decompression of NO+NO3. ResearchGate. [Link]

-

Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting... ResearchGate. [Link]

-

Vibrational Analysis. YouTube. [Link]

-

Hendra, P. Infrared & Raman Spectra of solids. Why are they different from solutions?. International Journal of Vibrational Spectroscopy. [Link]

-

Schmidt, C., et al. Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship, University of California. [Link]

-

Overtone Frequencies of NO2 using Lie algebraic model. ResearchGate. [Link]

-

INFRARED AND RAMAN SPECTROSCOPY. University of Pretoria. [Link]

-

Grygoryev, E., et al. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI. [Link]

-

Lipiec, E., & Ruggiero, M. C. Infrared and Raman chemical imaging and spectroscopy at the nanoscale. PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Infrared and Raman chemical imaging and spectroscopy at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Nitrogen NMR [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. Chemical shifts of N14 in the NMR spectra of nitrates, nitrites, and nitro-compounds | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

theoretical studies on the nitronium ion

An In-Depth Technical Guide to the Theoretical Study of the Nitronium Ion (NO₂⁺)

Authored by: Gemini, Senior Application Scientist

The nitronium ion, NO₂⁺, is a cornerstone electrophile in synthetic chemistry, pivotal to the introduction of the nitro group in a vast array of molecules, including many pharmaceutical agents and industrial precursors.[1][2][3] Its high reactivity and linear, compact structure make it an ideal subject for theoretical and computational investigation. This guide provides an in-depth exploration of the theoretical frameworks used to study the nitronium ion. We will dissect its fundamental electronic and structural properties, detail the computational methodologies for its accurate modeling, and contextualize its reactivity within the well-established mechanism of electrophilic aromatic substitution. This document is intended for researchers and professionals in chemistry and drug development, offering both foundational knowledge and practical, field-proven insights into the computational analysis of this critical reactive intermediate.

The Physicochemical Identity of the Nitronium Ion

The nitronium ion is a cation isoelectronic with carbon dioxide, a characteristic that dictates its fundamental physical properties.[4] Understanding these properties is the first step in building robust theoretical models.

Electronic Structure and Geometry

From a theoretical standpoint, the NO₂⁺ ion is a simple, yet fascinating, system. Its central nitrogen atom is sp hybridized, forming two sigma bonds and two pi bonds with the adjacent oxygen atoms. This results in a perfectly linear geometry with an O=N=O bond angle of 180°.[5][6] The formal positive charge resides on the central nitrogen atom, a feature that makes the ion a potent electron-seeker, or electrophile.[7][8] Unlike the bent nitrite anion (NO₂⁻) or the neutral nitrogen dioxide radical (NO₂), the nitronium ion has no lone pairs on the central nitrogen, leading to its ideal linear shape as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.[5][9] This linear symmetry also means the molecule is non-polar, as the individual N=O bond dipoles cancel each other out.[5][10]

Spectroscopic Signature

The linear and symmetric nature of NO₂⁺ has direct consequences for its vibrational spectra. Historically, the ion was first definitively identified in nitrating acid mixtures using Raman spectroscopy.[4] Its symmetric stretching mode is Raman-active but infrared-inactive, a classic example of the mutual exclusion rule for centrosymmetric molecules. This experimental observation provides a crucial benchmark for theoretical calculations. A successful computational model must not only predict the correct vibrational frequencies but also their corresponding IR and Raman intensities.

Theoretical Methodologies for Modeling NO₂⁺

The choice of computational method is paramount for accurately capturing the properties and reactivity of the nitronium ion. The goal is to balance computational cost with the desired accuracy—a decision that requires expertise and a clear understanding of the system's electronic nature.

Hierarchy of Computational Methods

A multi-tiered approach is often employed in the theoretical study of reactive species like NO₂⁺.

-

Hartree-Fock (HF) Theory: This is an ab initio method that provides a good first approximation of the electronic structure.[11] While computationally efficient, HF systematically neglects electron correlation, which can lead to inaccuracies in energy calculations. However, it often provides a reasonable starting geometry for more advanced methods.[12][13][14]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry.[15] By approximating the electron correlation energy via a functional of the electron density, methods like the popular B3LYP hybrid functional can achieve accuracy comparable to more expensive methods at a fraction of the computational cost.[16][17] DFT is exceptionally well-suited for geometry optimizations and frequency calculations of species like NO₂⁺.

-

Post-Hartree-Fock Methods: For the highest accuracy, especially in reaction energetics, methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory are used.[18] These methods explicitly account for electron correlation but come with a significantly higher computational demand.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. Its quality directly impacts the accuracy of the calculation. For an ionic species like NO₂⁺, a robust basis set is critical.

-

Pople-style basis sets (e.g., 6-311++G(d,p)): This notation indicates a flexible basis set. The "6-311" describes the core and valence functions. The "(d,p)" adds polarization functions , which are essential for describing the non-spherical electron distribution in chemical bonds. The "++" adds diffuse functions , which are crucial for accurately modeling species with charge or lone pairs, as they allow electrons to occupy space further from the nuclei.[12][14]

-

Correlation-consistent basis sets (e.g., aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.

Expert Insight: For most studies on NO₂⁺ and its reactions, a combination like B3LYP/6-311++G(d,p) offers an excellent balance of accuracy and efficiency for predicting geometries, vibrational frequencies, and reaction profiles.[12][16]

A Self-Validating Computational Protocol

Trustworthiness in computational chemistry stems from protocols that are internally consistent and validated against experimental reality.

Table 1: Comparison of Experimental and Calculated Properties of NO₂⁺

| Property | Experimental Value | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| N=O Bond Length | ~1.15 Å | Typically within 0.01 Å |

| Symmetric Stretch (ν₁) | ~1400 cm⁻¹ (Raman) | Typically within 2-4% after scaling |

| Asymmetric Stretch (ν₃) | ~2360 cm⁻¹ (IR) | Typically within 2-4% after scaling |

| Bending Mode (ν₂) | ~540 cm⁻¹ (IR) | Typically within 2-4% after scaling |

Note: Calculated vibrational frequencies are systematically overestimated and are often scaled by an empirical factor (~0.96 for B3LYP) to improve agreement with experiment.[14]

The protocol's self-validating nature comes from this comparison: if the chosen level of theory and basis set can accurately reproduce known experimental properties of the isolated ion, it lends high confidence to its predictions for unknown properties or complex reaction pathways.

Case Study: The Mechanism of Electrophilic Aromatic Nitration

The primary chemical importance of NO₂⁺ is its role as the active electrophile in the nitration of aromatic compounds, a key reaction in the synthesis of explosives, dyes, and pharmaceuticals.[1][19][20] Theoretical studies have been instrumental in elucidating the intricate mechanism of this reaction.

The reaction is not a simple one-step process. Computational studies have mapped out a potential energy surface involving distinct intermediates.[21][22] The classical Ingold-Hughes mechanism involves the attack of the aromatic π-system on the NO₂⁺ ion to form a high-energy intermediate known as a σ-complex, or Wheland intermediate.[21][23] This step is typically the rate-determining step.

However, more recent and detailed theoretical investigations, particularly at the gas phase, suggest a more complex picture.[19][21][24] A mechanistic continuum may exist between the polar Ingold-Hughes pathway and a single-electron transfer (SET) pathway.[19][24] In the SET mechanism, the aromatic compound first transfers an electron to the NO₂⁺, forming a radical cation-radical pair, which then collapses to the σ-complex. The operative mechanism depends heavily on the electron-donating ability of the aromatic substrate.[19]

Standard Protocol: A Step-by-Step Computational Workflow

This section provides a generalized, step-by-step protocol for the theoretical investigation of the nitronium ion and its reactivity.

-

Structure Building: Construct the initial 3D geometry of the NO₂⁺ ion. A linear structure with estimated bond lengths (e.g., 1.20 Å) is a suitable starting point.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy structure.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometry.

-

Purpose 1 (Validation): This confirms the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Purpose 2 (Benchmarking): Compare the calculated frequencies (after scaling) with experimental Raman and IR data to validate the computational model.[4][17]

-

-

Property Calculation: Calculate other electronic properties of interest, such as the molecular orbitals, electrostatic potential, and partial charges.

-

Reaction Modeling (for Nitration):

-

Reactant & Product Optimization: Optimize the geometries of the reactants (e.g., benzene) and products (nitrobenzene) using the validated method.

-

Transition State Search: Locate the transition state structure (e.g., TS₁ in Figure 2) connecting the reactants/intermediates to the products/intermediates. This is a complex step often requiring specialized algorithms like QST2/QST3 or eigenvector following.

-

Transition State Verification: A frequency calculation on the TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Energy Profile: Calculate the single-point energies of all optimized structures (reactants, transition states, intermediates, products) using a higher level of theory or a larger basis set for improved accuracy. This allows for the construction of a detailed potential energy surface diagram.

-

Conclusion

The nitronium ion, while simple in structure, presents a rich subject for theoretical inquiry. Computational chemistry provides an indispensable toolkit for probing its fundamental properties and complex reactivity. By employing a validated hierarchy of theoretical methods, researchers can gain deep, quantitative insights into the electronic structure, spectroscopic signatures, and reaction mechanisms involving this pivotal electrophile. The synergy between theoretical prediction and experimental validation, as detailed in this guide, not only fosters a deeper understanding of fundamental chemical principles but also empowers the rational design of new synthetic pathways in drug discovery and materials science.

References

-

Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192-203. [Link][19][24]

-

Lü, C., et al. (2002). Theoretical Studies of the Bending Transformation of Nitronium and Nitrogen Dioxide. Acta Physico-Chimica Sinica, 18(06), 527-531. [Link][15]

-

Domingo, L. R. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. ChemistrySelect, 4(45), 13313-13319. [Link][16]

-

Attah, I. K., et al. (2022). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Physical Chemistry Au. [Link][23]

-

Sillén, A., & Romero, E. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3773. [Link][21]

-

Greenberg, A., & Liebman, J. F. (1981). A Theoretical Study of the Nitration of Ethylene and Benzene with the Nitronium Ion. Journal of the American Chemical Society. [Link][25]

-

Cacace, F., et al. (1998). The Gas-Phase Reaction of Nitronium Ion with Ethylene. An Experimental and Theoretical Study. Journal of the American Chemical Society, 120(24), 5928–5935. [Link][18]

-

Abreu, B. E., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Molecules, 26(24), 7695. [Link][1][26]

-

Telvekar, V. N. (2018). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 11(3), 70. [Link][3]

-

Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link][20]

-

Daszkiewicz, M. (2014). Vibrational spectra of the ortho-nitroanilinium cation in torsional space. Theoretical studies vs. experimental data of ortho-nitroanilinium chloride. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 776-85. [Link][17]

-

Avcı, D., & Atalay, Y. (2008). Ab initio Hartree-Fock and density functional theory study on molecular structures, energies, and vibrational frequencies of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 524-31. [Link][12]

-

Topblogtenz. (n.d.). NO2+ lewis structure, molecular geometry, bond angle, hybridization. [Link][5]

-

The Organic Chemistry Tutor. (2020). NO2+ Lewis Structure - Nitronium Ion. YouTube. [Link][8]

-

Quora. (2015). Why is the Nitronium ion (NO2+) an electrophile? [Link][7]

-

Kevan Science. (2022). Is the Nitronium Ion (NO2+) Polar or Non Polar? Lewis Structure. YouTube. [Link][10]

-

Olah, G. A., et al. (2003). Unified mechanistic concept of electrophilic aromatic nitration: convergence of computational results and experimental data. Journal of Physical Chemistry A, 107(49), 10923–10930. [Link][22]

-

Pople, J. A., et al. (1992). An Investigation of the Performance of a Hybrid of Hartree-Fock and Density Functional Theory. International Journal of Quantum Chemistry, 44(S26), 319-331. [Link][27]

-

Bachrach, S. M. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Mastering Organic Chemistry. [Link][2]

-

Bach, R. D., et al. (2000). Experimental, Hartree-Fock, and Density Functional Theory Studies of the Charge Density in L-Asparagine Monohydrate. Journal of the American Chemical Society, 122(26), 6299–6309. [Link][13]

-

Atalay, Y., & Avcı, D. (2007). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine. Zeitschrift für Naturforschung A, 62(8-9), 421-432. [Link][14]

-

Glasp. (2020). NO2+ Lewis Structure - Nitronium Ion | Video Summary and Q&A. [Link][6]

-

Lieb, E. H., & Siedentop, H. (2022). Hartree–Fock Theory, Lieb's Variational Principle, and their Generalizations. arXiv. [Link][11]

-

Sankaran, K. (2019). Vibrational Spectroscopy Theory & Application -I. YouTube. [Link][28]

-

University of Rostock. (n.d.). Vibrational Spectroscopy. [Link][29]

-

Green, M. T., et al. (2001). Electronic Structure and Geometry of NO2+ and NO2−. The Journal of Chemical Physics, 54(1), 106-111. [Link][9]

-

Ben-Nun, M., & Levine, R. D. (1995). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry, 99(6), 1734–1743. [Link][30]

-

Richmond, G. L. (2002). Nonlinear Vibrational Spectroscopic Studies of the Adsorption and Speciation of Nitric Acid at the Vapor/Acid Solution Interface. Accounts of Chemical Research, 35(10), 807-815. [Link][31]

Sources

- 1. scielo.br [scielo.br]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 4. Nitronium ion - Wikipedia [en.wikipedia.org]

- 5. topblogtenz.com [topblogtenz.com]

- 6. glasp.co [glasp.co]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. youtube.com [youtube.com]

- 11. arxiv.org [arxiv.org]

- 12. Ab initio Hartree-Fock and density functional theory study on molecular structures, energies, and vibrational frequencies of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine [pubmed.ncbi.nlm.nih.gov]

- 13. harker.chem.buffalo.edu [harker.chem.buffalo.edu]

- 14. researchgate.net [researchgate.net]

- 15. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. Vibrational spectra of the ortho-nitroanilinium cation in torsional space. Theoretical studies vs. experimental data of ortho-nitroanilinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Top 5 papers published in the topic of Nitronium ion in 2003 [scispace.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Electrophilic aromatic nitration: understanding its mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nitronium ion | 213 Publications | 3272 Citations | Top Authors | Related Topics [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. rsc.anu.edu.au [rsc.anu.edu.au]

- 28. youtube.com [youtube.com]

- 29. Vibrational Spectroscopy - Physical and Theoretical Chemistry - University of Rostock [ludwig.chemie.uni-rostock.de]

- 30. researchgate.net [researchgate.net]

- 31. pages.uoregon.edu [pages.uoregon.edu]

The Nitronium Ion: A Historical and Technical Guide to its Salts and a Revolution in Nitration Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and isolation of the nitronium ion (NO₂⁺) as a stable entity in the form of its salts marked a pivotal moment in the history of physical organic chemistry. This guide provides an in-depth technical exploration of the journey from the theoretical postulation of the nitronium ion as the active species in aromatic nitration to the synthesis and characterization of its stable salts. We will delve into the pioneering work of chemists like Christopher Ingold and George Olah, whose contributions transformed our understanding of electrophilic aromatic substitution. This document will further provide detailed experimental protocols for the preparation of key nitronium salts, a discussion of their physicochemical properties, and an analysis of their applications in modern organic synthesis, particularly within the pharmaceutical industry. Safety protocols and practical handling considerations for these highly reactive but invaluable reagents will also be addressed, offering a comprehensive resource for both academic and industrial researchers.

The Precursor to Discovery: Unraveling the Mechanism of Aromatic Nitration

For much of the early 20th century, the nitration of aromatic compounds using a mixture of concentrated nitric and sulfuric acids was a workhorse reaction in organic synthesis, yet the precise nature of the reactive electrophile remained elusive. It was the groundbreaking work of Sir Christopher Kelk Ingold and his collaborators in the mid-1940s that provided the first concrete evidence for the existence of the nitronium ion.[1][2][3] Through meticulous kinetic studies, they demonstrated that the rate of nitration was independent of the concentration of the aromatic substrate in many cases, suggesting the formation of a highly reactive intermediate in a prior, rate-determining step.[4] This intermediate, they proposed, was the nitronium ion, formed by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.[5]

The equilibrium for the in-situ generation of the nitronium ion can be represented as follows:

This hypothesis was further substantiated by cryoscopic measurements in nitric acid, where the work of Gillespie, Hughes, and Ingold showed that dinitrogen pentoxide in this solvent is completely dissociated into nitronium and nitrate ions.[6]

The historical significance of these findings cannot be overstated. They provided a solid mechanistic foundation for one of the most fundamental reactions in organic chemistry and set the stage for the next logical step: the isolation of this transient species as a stable, isolable salt.

The Dawn of an Era: The First Isolation of Nitronium Salts

The definitive proof of the nitronium ion's existence came in 1950 when D. R. Goddard, E. D. Hughes, and C. K. Ingold successfully isolated the first stable nitronium salts.[7] This seminal work, detailed in their paper "Chemistry of nitronium salts. Part I. Isolation of some nitronium salts," described the preparation of crystalline solids with anions of low nucleophilicity, such as perchlorate (ClO₄⁻) and disulfate (S₂O₇²⁻). The isolation of these salts was a landmark achievement, transforming the nitronium ion from a kinetically inferred intermediate into a tangible chemical entity.

The structure of the nitronium ion was confirmed to be linear with an O=N=O bond angle of 180°, making it isoelectronic with carbon dioxide.[5] This linear geometry was established through Raman spectroscopy, which detected a characteristic symmetric stretching frequency that is Raman-active but infrared-inactive.[5] This spectroscopic signature became a crucial tool for identifying the presence of the nitronium ion in various media.

Synthesis of Stable Nitronium Salts: A Practical Guide

The ability to prepare and handle stable nitronium salts opened up new avenues for controlled and selective nitration reactions. The pioneering work of George A. Olah and Stephen J. Kuhn in the 1950s and 1960s led to the development of practical and efficient methods for the synthesis of a range of nitronium salts with weakly nucleophilic counterions, such as tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻).[8][9][10][11] These salts offered significant advantages over the traditional mixed acid system, including milder reaction conditions, improved yields, and enhanced regioselectivity.

Synthesis of Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium tetrafluoroborate is a versatile and widely used nitrating agent. A common preparative method involves the reaction of nitric acid, hydrogen fluoride, and boron trifluoride.

Experimental Protocol:

Caution: This procedure involves highly corrosive and toxic reagents. It must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Anhydrous conditions are crucial.

-

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube is charged with anhydrous nitromethane. The flask is cooled in an ice-salt bath.

-

Reagent Addition: Anhydrous hydrogen fluoride is carefully added to the cooled nitromethane. Subsequently, boron trifluoride gas is bubbled through the solution.

-

Nitric Acid Addition: Fuming nitric acid is added dropwise to the stirred solution while maintaining the low temperature.

-

Precipitation and Isolation: The nitronium tetrafluoroborate precipitates as a white solid. The solid is collected by filtration under a dry atmosphere (e.g., in a glove box), washed with cold, dry nitromethane and then with a volatile anhydrous solvent like dichloromethane, and finally dried under vacuum.

A significant safety consideration is that mixtures of nitric acid and nitromethane can be explosive. A modified procedure that replaces nitromethane with methylene chloride has been developed to mitigate this hazard.

DOT Diagram: Synthesis of Nitronium Tetrafluoroborate

Caption: Synthesis of Nitronium Hexafluorophosphate.

Physicochemical Properties and Handling of Nitronium Salts

Nitronium salts are typically colorless, crystalline solids that are highly hygroscopic and must be handled and stored under anhydrous conditions. [12][13]They are generally stable at room temperature but can decompose upon heating. For instance, nitronium tetrafluoroborate is thermally stable up to 170°C, above which it dissociates into nitryl fluoride (NO₂F) and boron trifluoride (BF₃). [14] Table 1: Properties of Common Nitronium Salts

| Nitronium Salt | Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |

| Nitronium Tetrafluoroborate | NO₂BF₄ | 132.81 | White crystalline solid | Hygroscopic, decomposes in water. [12] |

| Nitronium Hexafluorophosphate | NO₂PF₆ | 190.97 | White crystalline solid | Hygroscopic, powerful nitrating agent. [15][16] |

| Nitronium Hexafluoroantimonate | NO₂SbF₆ | 281.76 | White powder | Highly reactive, very hygroscopic. [17][18][19] |

| Nitronium Perchlorate | NO₂ClO₄ | 145.45 | Colorless monoclinic crystals | Extremely powerful oxidizer, potentially explosive. |

Storage and Handling:

-

Storage: Nitronium salts should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, often under refrigeration. [13][20]* Handling: All manipulations should be carried out in a dry box or a glove bag to prevent exposure to moisture. [14]Use of appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves, is mandatory.

Quenching Procedures:

Due to their high reactivity, quenching of reactions involving nitronium salts must be performed with extreme caution. The standard procedure involves the slow and controlled addition of the reaction mixture to a large volume of crushed ice or an ice-water slurry with vigorous stirring. [21][22]This serves to both hydrolyze the unreacted nitronium salt and dissipate the heat generated. The resulting acidic solution can then be neutralized with a suitable base. For larger-scale reactions or more reactive substrates, a pre-chilled, non-aqueous quenching agent like isopropanol may be used for the initial decomposition before the addition of water. [6]

Applications in Organic Synthesis: The Power of Controlled Nitration

The primary application of nitronium salts is as potent electrophilic nitrating agents. [8]Their use offers several advantages over traditional mixed-acid nitrations:

-

Milder Reaction Conditions: Nitrations can often be carried out at lower temperatures and in aprotic organic solvents, which is beneficial for sensitive substrates.

-

Enhanced Regioselectivity: In some cases, nitronium salts exhibit different regioselectivity compared to mixed acids, which can be synthetically advantageous. [23][24][25]For example, the nitration of toluene with certain nitrating systems derived from nitronium salts can favor the para isomer over the ortho isomer, which is often the major product with mixed acids. [26]* Compatibility with Acid-Sensitive Functional Groups: The absence of a strongly acidic aqueous medium allows for the nitration of molecules containing functional groups that would be hydrolyzed or degraded under mixed-acid conditions.

Aromatic Nitration

Nitronium salts are highly effective for the nitration of a wide range of aromatic compounds, from activated to deactivated systems. [27]The reactivity can be modulated by the choice of solvent and counter-ion. For instance, the use of superacids like trifluoromethanesulfonic acid (triflic acid) as a solvent can enhance the reactivity of nitronium tetrafluoroborate, allowing for the nitration of highly deactivated polyfluoronitrobenzenes. [28] The mechanism of aromatic nitration by nitronium salts is generally considered to proceed through the classic Ingold-Hughes polar mechanism, involving the formation of a sigma complex (Wheland intermediate). [1][24]However, for electron-rich aromatic substrates, a single-electron transfer (SET) mechanism has also been proposed as a viable pathway. [29] DOT Diagram: General Mechanism of Electrophilic Aromatic Nitration

Caption: Mechanism of Electrophilic Aromatic Nitration.

Applications in Pharmaceutical and Fine Chemical Synthesis

The controlled and selective nature of nitration with nitronium salts makes them valuable reagents in the synthesis of pharmaceutical intermediates and other fine chemicals. [3][30]The introduction of a nitro group is a key step in the synthesis of many active pharmaceutical ingredients (APIs), as it can be readily converted into other functional groups, such as amines, which are prevalent in drug molecules. The ability to perform nitrations on complex, multifunctional molecules without causing unwanted side reactions is a significant advantage in multi-step syntheses.

The Legacy and Future of Nitronium Salts

The discovery and development of nitronium salts represent a triumph of physical organic chemistry. The journey from a kinetically inferred intermediate to a versatile and powerful synthetic tool has profoundly impacted our understanding of chemical reactivity and has provided chemists with a means to achieve previously challenging transformations. The work of pioneers like Ingold, Hughes, Gillespie, and Olah laid the foundation for much of modern mechanistic and synthetic organic chemistry, including the development of superacid chemistry. [2][7][10][31][32] As the fields of drug discovery and materials science continue to demand more complex and precisely functionalized molecules, the importance of selective and controlled chemical transformations will only grow. Nitronium salts, born from a deep understanding of reaction mechanisms, will undoubtedly remain a vital part of the synthetic chemist's toolkit, enabling the creation of novel molecules with tailored properties for a wide range of applications.

References

- Goddard, D. R., Hughes, E. D., & Ingold, C. K. (1950). 505. Chemistry of nitronium salts. Part I. Isolation of some nitronium salts. Journal of the Chemical Society (Resumed), 2559-2575.

-

Goddard, D. R., Hughes, E. D., & Ingold, C. K. (1950). 505. Chemistry of nitronium salts. Part I. Isolation of some nitronium salts. Sci-Hub. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Nitronium tetrafluoroborate, 0.5m solution in sulfolane. [Link]

-

Slettengren, K., & Larsson, C. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]

-

Organic Syntheses Procedure. 3,5-DINITRO-o-TOLUNITRILE. [Link]

-

Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Nitronium ion. [Link]

- Olah, G. A. (2005). Across Conventional Lines: Nitration and Nitrosation Chemistry. World Scientific Publishing.

-

Raman spectroscopic study of nitronium ion formation in mixtures of nitric acid, sulfuric acid and water. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Kuhn, S. J. (1962). NITRONIUM SALTS: I. NEW METHODS FOR THE PREPARATION OF NO2+BF4−, NO2+PF6−, NO2+ASF6−1. Canadian Science Publishing. [Link]

-

Olah, G. A., et al. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate. [Link]

-

Is a thin mechanism appropriate for aromatic nitration? RSC Publishing. [Link]

-

Olah wins Nobel Prize for Superacid research. USC Today. [Link]

-

Nitration Reactions in Pharma Intermediates. Scribd. [Link]

- Prakash, G. K. S. (2015). George Andrew Olah. Biographical Memoirs of Fellows of the Royal Society.

-

Comparison between Raman spectra recorded in aqueous solutions of nitrate and nitrite. ResearchGate. [Link]

-

Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. [Link]

-

Nitronium Salts as Novel Reagents for the Heterocyclization of gem-Bromofluorocyclopropanes into Pyrimidine Derivatives. ResearchGate. [Link]

-

Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

-

Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ResearchGate. [Link]

-

Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC. [Link]

- Schofield, K. (1980).

- Olah, G. A., Prakash, G. K. S., & Molnár, Á. (2009). Superacid Chemistry. John Wiley & Sons.

-

Olah, G. A. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PNAS. [Link]

-

NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory. [Link]

-

CHAPTER 12: Nitration Reactions. The Royal Society of Chemistry. [Link]

-

Olah, G. A., Prakash, G. K., & Sommer, J. (1979). Superacids. Science. [Link]

-

George Olah: superacids. YouTube. [Link]

-

Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. ResearchGate. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

-

How To Run A Reaction: The Quench. University of Rochester. [Link]

-

KGROUP. Quenching Reactive Substances. [Link]

-

Nitration by nitronium salts. INIS-IAEA. [Link]

-

American Elements. This compound. [Link]

-

Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. ResearchGate. [Link]

-

Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. [Link]

-

Sciencemadness Wiki. Nitronium. [Link]

- Hughes, E. D., Ingold, C. K., & Reed, R. I. (1950). 493. Kinetics and mechanism of aromatic nitration. Part II. Nitration by the nitronium ion, NO2+, derived from nitric acid. Journal of the Chemical Society (Resumed), 2400-2440.

-

Hughes, E. D., Ingold, C. K., & Reed, R. I. (1946). Kinetics of aromatic nitration; the nitronium ion. Nature. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Superacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of aromatic nitration; the nitronium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitronium ion - Wikipedia [en.wikipedia.org]

- 6. chemistry.nd.edu [chemistry.nd.edu]

- 7. rushim.ru [rushim.ru]

- 8. worldscientific.com [worldscientific.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. 13826-86-3 CAS MSDS (NITRONIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]